Cas no 1395492-92-8 (2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester)

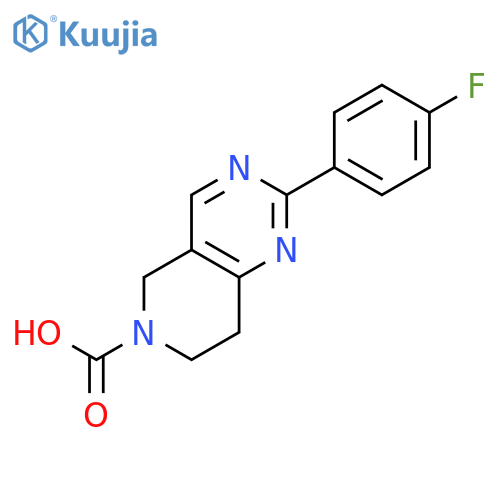

1395492-92-8 structure

商品名:2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid

- 2-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid

- 1395492-92-8

- 2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylicacid

- DTXSID30856739

- CS-0445685

- G11567

- 2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester

-

- インチ: InChI=1S/C14H12FN3O2/c15-11-3-1-9(2-4-11)13-16-7-10-8-18(14(19)20)6-5-12(10)17-13/h1-4,7H,5-6,8H2,(H,19,20)

- InChIKey: UMORPOGOIAMBJC-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)F)C2=NC=C3CN(CCC3=N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 273.09135480g/mol

- どういたいしつりょう: 273.09135480g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 66.3Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 396.6±52.0 °C at 760 mmHg

- フラッシュポイント: 193.7±30.7 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029186832-1g |

2-(4-Fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid |

1395492-92-8 | 95% | 1g |

$436.56 | 2022-04-02 | |

| A2B Chem LLC | AA61000-1g |

2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester |

1395492-92-8 | 97% | 1g |

$394.00 | 2024-04-20 | |

| TRC | F599995-100mg |

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester |

1395492-92-8 | 100mg |

$ 160.00 | 2022-06-04 | ||

| TRC | F599995-50mg |

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester |

1395492-92-8 | 50mg |

$ 95.00 | 2022-06-04 | ||

| A2B Chem LLC | AA61000-500mg |

2-(4-Fluoro-phenyl)-7,8-dihydro-5h-pyrido[4,3-d]pyrimidine-6-carboxylic acidtert-butyl ester |

1395492-92-8 | 97% | 500mg |

$278.00 | 2024-04-20 | |

| 1PlusChem | 1P001BOO-1g |

Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-(4-fluorophenyl)-7,8-dihydro-, 1,1-dimethylethyl ester |

1395492-92-8 | 97% | 1g |

$497.00 | 2024-06-21 | |

| 1PlusChem | 1P001BOO-500mg |

Pyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid, 2-(4-fluorophenyl)-7,8-dihydro-, 1,1-dimethylethyl ester |

1395492-92-8 | 97% | 500mg |

$345.00 | 2024-06-21 | |

| TRC | F599995-10mg |

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester |

1395492-92-8 | 10mg |

$ 50.00 | 2022-06-04 | ||

| Chemenu | CM164673-1g |

2-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylic acid |

1395492-92-8 | 95% | 1g |

$*** | 2023-03-30 |

2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1395492-92-8 (2-(4-Fluoro-phenyl)-7,8-dihydro-5H-pyrido4,3-dpyrimidine-6-carboxylic acid tert-butyl ester) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量